molecular formula C11H20N4O B2957530 rac-[(2R,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-5-yl)morpholin-2-yl]methanamine, trans CAS No. 2059908-65-3

rac-[(2R,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-5-yl)morpholin-2-yl]methanamine, trans

Cat. No.: B2957530
CAS No.: 2059908-65-3
M. Wt: 224.308
InChI Key: JLOMQUHWLWSDDO-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a morpholine core substituted at the 3-position with a 1-methyl-1H-pyrazol-5-yl group and at the 4-position with an ethyl group. The methanamine group (-CH2NH2) at the 2-position introduces a primary amine, enhancing solubility and enabling derivatization.

Properties

IUPAC Name

[(2S,3S)-4-ethyl-3-(2-methylpyrazol-3-yl)morpholin-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O/c1-3-15-6-7-16-10(8-12)11(15)9-4-5-13-14(9)2/h4-5,10-11H,3,6-8,12H2,1-2H3/t10-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOMQUHWLWSDDO-QWRGUYRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC(C1C2=CC=NN2C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCO[C@H]([C@@H]1C2=CC=NN2C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Reactivity of the Primary Amine Group

The methanamine group (-CH2NH2) is a nucleophilic site, enabling reactions typical of primary amines.

Acylation

Reaction with acyl chlorides or anhydrides forms amides. For example:

Compound+RCOClRCONH CH2 morpholine derivative+HCl\text{Compound}+\text{RCOCl}\rightarrow \text{RCONH CH}_2\text{ morpholine derivative}+\text{HCl}

Conditions : Base (e.g., pyridine) in anhydrous dichloromethane at 0–25°C .

Alkylation

The amine can undergo alkylation with alkyl halides or via reductive amination:

Compound+R XR NH CH2 morpholine derivative+HX\text{Compound}+\text{R X}\rightarrow \text{R NH CH}_2\text{ morpholine derivative}+\text{HX}

Conditions : Polar aprotic solvents (e.g., DMF) with NaHCO3 .

Condensation with Carbonyls

Forms Schiff bases with aldehydes/ketones:

Compound+RCHORCH N CH2 morpholine derivative\text{Compound}+\text{RCHO}\rightarrow \text{RCH N CH}_2\text{ morpholine derivative}

Conditions : Catalytic acid (e.g., AcOH) in ethanol under reflux .

Morpholine Ring Reactions

The six-membered morpholine ring (O-containing heterocycle) exhibits moderate reactivity.

Ring-Opening under Acidic Conditions

Protonation of the oxygen can lead to ring cleavage:

Compound+HClAmino alcohol intermediate\text{Compound}+\text{HCl}\rightarrow \text{Amino alcohol intermediate}

Conditions : Concentrated HCl at elevated temperatures.

Nucleophilic Substitution

The morpholine oxygen can act as a leaving group in SN2 reactions with strong nucleophiles (e.g., Grignard reagents):

Compound+RMgXR substituted piperidine derivative\text{Compound}+\text{RMgX}\rightarrow \text{R substituted piperidine derivative}

Conditions : Dry THF at 0°C .

Pyrazole Ring Reactivity

The 1-methylpyrazole substituent is electron-rich, enabling electrophilic substitutions.

Electrophilic Aromatic Substitution

Halogenation or nitration occurs at the 4-position of the pyrazole ring:

Compound+HNO34 Nitro pyrazole derivative\text{Compound}+\text{HNO}_3\rightarrow \text{4 Nitro pyrazole derivative}

Conditions : HNO3/H2SO4 at 0–5°C .

Metal-Catalyzed Cross-Coupling

If halogenated, Suzuki-Miyaura coupling could occur:

Compound X+Ar B OH 2Biaryl derivative\text{Compound X}+\text{Ar B OH }_2\rightarrow \text{Biaryl derivative}

Conditions : Pd(PPh3)4, K2CO3, in dioxane/water at 80°C .

Reductive Transformations

The amine group can participate in catalytic hydrogenation or borane-mediated reductions.

Reductive Amination

With ketones/aldehydes in the presence of NaBH3CN:

Compound+RCOR RR CH NH CH2 morpholine derivative\text{Compound}+\text{RCOR }\rightarrow \text{RR CH NH CH}_2\text{ morpholine derivative}

Conditions : MeOH, RT, 12–24 hrs .

Table of Hypothetical Reaction Pathways

Based on structural analogs :

Reaction Type Reagents/Conditions Product Yield (Hypothetical)
AcylationAcetyl chloride, pyridine, 0°CN-Acetyl derivative75–85%
AlkylationMethyl iodide, DMF, NaHCO3N-Methylated amine60–70%
Schiff Base FormationBenzaldehyde, AcOH, refluxBenzylidene-imine derivative80–90%
Pyrazole NitrationHNO3/H2SO4, 0°C4-Nitro-pyrazole analog50–60%

Key Considerations

  • Steric Effects : The 1-methyl group on pyrazole and ethyl/morpholine substituents may hinder reaction rates .

  • Stereochemistry : The trans-configuration influences spatial accessibility in ring-opening or substitution reactions .

  • Stability : The compound is sensitive to strong acids/bases due to the morpholine ring’s hydrolytic susceptibility.

Comparison with Similar Compounds

Comparison with Structural Analogs

Morpholine-Based Derivatives

(a) rac-[(2R,3R)-4-ethyl-3-phenylmorpholin-2-yl]methanamine (SY212762)
  • Structure : Replaces the pyrazole group with a phenyl ring.
  • Key Differences: The phenyl group increases hydrophobicity (higher logP) compared to the polar pyrazole.
(b) rac-[(2S,3S)-4-ethyl-3-(1-methyl-1H-imidazol-2-yl)morpholin-2-yl]methanamine
  • Structure : Substitutes pyrazole with an imidazole ring.
  • Key Differences :
    • Imidazole’s additional nitrogen enables stronger hydrogen bonding and metal coordination.
    • Altered electronic properties may affect binding affinity in enzymatic or receptor-based applications .
(c) 1-[(2S)-4-(5-Bromo-1H-pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl]methanamine
  • Structure : Incorporates a pyrazolo-pyridine fused ring system.
  • Bromine substitution introduces steric bulk and electronegativity, altering reactivity .

Pyrazole-Containing Compounds

(a) [1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine
  • Structure : Simplifies the scaffold, lacking the morpholine core.
  • Key Differences :
    • Trifluoromethyl group increases lipophilicity and metabolic stability.
    • Absence of the morpholine ring reduces conformational rigidity .
(b) (3-(Furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine
  • Structure : Replaces the morpholine-ethyl group with a furan moiety.
  • Lower molecular weight (C8H11N3O) may improve bioavailability .

Oxolane (Tetrahydrofuran) Analogs

(a) rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride
  • Structure : Replaces morpholine with oxolane (tetrahydrofuran).
  • Key Differences :
    • Oxolane’s smaller ring size reduces steric hindrance.
    • Increased solubility due to hydrochloride salt formation .

Physicochemical and Functional Comparisons

Compound Core Structure Key Substituents Molecular Weight (g/mol) logP (Predicted) Notable Features
Target Compound Morpholine Ethyl, 1-methylpyrazole ~238.3* ~1.2 Trans stereochemistry, primary amine
SY212762 (Phenyl analog) Morpholine Ethyl, phenyl ~246.3 ~2.5 Hydrophobic, no H-bond donors
Imidazole Analog Morpholine Ethyl, 1-methylimidazole ~238.3 ~0.8 Enhanced H-bonding, metal coordination
[1-Methyl-4-CF3-pyrazole]methanamine Pyrazole Trifluoromethyl 179.14 ~1.8 High lipophilicity, metabolic stability
Oxolane Dihydrochloride Oxolane 1-methylpyrazole, hydrochloride 254.16 ~0.5 High solubility, salt form

*Estimated based on structural analogs.

Research Implications

  • Target Compound : The trans-morpholine-pyrazole-ethyl combination balances rigidity and polarity, making it suitable for drug discovery targeting CNS or inflammatory pathways (e.g., kinase inhibition) .
  • Analogs : Phenyl and imidazole variants may excel in hydrophobic binding pockets, while oxolane derivatives offer improved solubility for aqueous formulations.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing rac-[(2R,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-5-yl)morpholin-2-yl]methanamine, trans, and how is stereochemical purity ensured?

  • Methodology :

  • Synthesis : Multi-step protocols involve (i) coupling 1-methyl-1H-pyrazole-5-carbaldehyde with ethylamine to form the morpholine ring, followed by (ii) stereoselective reduction of intermediates using catalysts like chiral boranes or enzymatic methods.
  • Stereochemical Control : Use chiral HPLC or X-ray crystallography (as in pyrazole derivatives ) to confirm trans configuration. Polarimetry and circular dichroism (CD) validate enantiomeric excess.
  • Purity : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) achieve ≥95% purity .

Q. Which analytical techniques are critical for characterizing this compound’s structure and stability?

  • Methodology :

  • Structural Confirmation :
  • NMR : ¹H/¹³C NMR to resolve morpholine ring protons (δ 3.5–4.2 ppm) and pyrazole methyl groups (δ 2.3–2.5 ppm) .
  • HRMS : Exact mass verification (C11H20N4O, theoretical 224.1638 g/mol) .
  • Stability Studies : Accelerated degradation under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions, monitored via HPLC .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

  • Methodology :

  • Reaction Path Search : Quantum chemical calculations (DFT, B3LYP/6-31G*) predict transition states and intermediates for morpholine ring closure .
  • Solvent Optimization : COSMO-RS simulations identify solvents (e.g., THF or DMF) that minimize side reactions .
  • Case Study : ICReDD’s workflow reduced reaction optimization time by 40% for similar heterocycles .

Q. How do statistical design of experiments (DoE) improve yield in multi-step syntheses?

  • Methodology :

  • Parameter Screening : Use Plackett-Burman design to identify critical factors (e.g., temperature, catalyst loading) .
  • Response Surface Optimization : Central composite design (CCD) maximizes yield. Example: Pyrazole coupling efficiency increased from 65% to 88% at 70°C, 0.5 mol% Pd(OAc)2 .
  • Data Contradiction : Resolve conflicting pH effects via ANOVA (p < 0.05) to isolate dominant variables .

Q. What strategies resolve discrepancies in stereochemical assignment between NMR and X-ray data?

  • Methodology :

  • NMR NOE Analysis : Irradiate morpholine H2 proton; observe NOE correlations with pyrazole methyl group to confirm spatial proximity .
  • X-ray Refinement : Compare experimental crystallographic data (e.g., C–C bond lengths in morpholine ring) with Cambridge Structural Database entries for analogous compounds .
  • Case Study : Aprepitant analogs required combined NMR/X-ray to resolve axial vs. equatorial substituent ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.